molecular formula C10H8FNO3 B11810300 5-Amino-2-(2-fluorophenyl)-4-hydroxyfuran-3(2H)-one

5-Amino-2-(2-fluorophenyl)-4-hydroxyfuran-3(2H)-one

Cat. No.: B11810300
M. Wt: 209.17 g/mol
InChI Key: RJHORQBBYJLXJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-(2-fluorophenyl)-4-hydroxyfuran-3(2H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a hydroxyfuranone structure, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2-fluorophenyl)-4-hydroxyfuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzaldehyde with an appropriate amino acid derivative under controlled conditions to form the desired furanone structure. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2-fluorophenyl)-4-hydroxyfuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The amino and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Amino-2-(2-fluorophenyl)-4-hydroxyfuran-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and as an active pharmaceutical ingredient.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-(2-fluorophenyl)-4-hydroxyfuran-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of enzymes or receptors and influencing biochemical pathways. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(2-chlorophenyl)-4-hydroxyfuran-3(2H)-one
  • 5-Amino-2-(2-bromophenyl)-4-hydroxyfuran-3(2H)-one
  • 5-Amino-2-(2-methylphenyl)-4-hydroxyfuran-3(2H)-one

Uniqueness

Compared to similar compounds, 5-Amino-2-(2-fluorophenyl)-4-hydroxyfuran-3(2H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C10H8FNO3

Molecular Weight

209.17 g/mol

IUPAC Name

5-amino-2-(2-fluorophenyl)-4-hydroxyfuran-3-one

InChI

InChI=1S/C10H8FNO3/c11-6-4-2-1-3-5(6)9-7(13)8(14)10(12)15-9/h1-4,9,14H,12H2

InChI Key

RJHORQBBYJLXJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=O)C(=C(O2)N)O)F

Origin of Product

United States

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